1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one (PFK15) is a synthetic small molecule that acts as a competitive antagonist of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) [, ]. PFKFB3 is a key regulatory enzyme involved in glycolysis, the metabolic pathway that breaks down glucose to produce energy. PFK15 is a valuable tool in scientific research to investigate the role of PFKFB3 and glycolysis in various biological processes, particularly in the context of cancer, inflammatory diseases, and metabolic disorders [, , , , , , , , ].
PFK-015 is classified as a small molecule inhibitor and is derived from earlier compounds that targeted the same metabolic pathway. Specifically, it is a derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, known as 3PO. The development of PFK-015 aimed to improve selectivity and efficacy compared to its predecessors while minimizing off-target effects on other glycolytic enzymes.
The synthesis of PFK-015 involves multiple reaction steps. The process begins with the bromination of 4-acetylpyridine, followed by several transformations including nucleophilic substitutions and condensation reactions. The detailed synthesis pathway includes:
PFK-015 has a complex molecular structure characterized by its specific functional groups that contribute to its biological activity. The chemical structure can be represented as follows:
Key structural features include:
The molecular weight of PFK-015 is approximately 299.26 g/mol, which contributes to its solubility and permeability characteristics essential for biological activity .
PFK-015 primarily acts by inhibiting the enzymatic activity of PFKFB3, thereby reducing levels of fructose-2,6-bisphosphate. This inhibition leads to decreased glycolytic flux in cancer cells, which often rely on glycolysis for energy production even in the presence of oxygen (a phenomenon known as the Warburg effect).
The compound has been shown to synergize with other anticancer agents such as sunitinib, further enhancing its effectiveness against renal cancer cell lines . The mechanism involves disrupting metabolic pathways that cancer cells exploit for growth and survival.
PFK-015 exerts its effects through several mechanisms:
PFK-015 exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's formulation for therapeutic use.
PFK-015 has significant potential applications in cancer research and therapy:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6